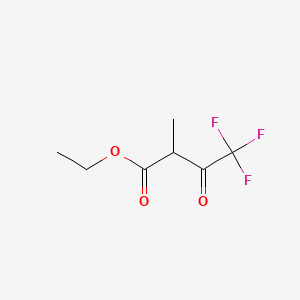

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Description

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRGPBKEZVHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371911 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-00-3 | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" chemical properties

An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3) is a fluorinated β-keto ester that has garnered significant attention as a versatile and high-value building block in modern organic synthesis.[1][2] Its unique molecular architecture, which combines a trifluoromethyl group, a reactive dicarbonyl system, and a methyl-substituted chiral center, makes it an indispensable intermediate for creating complex molecules with tailored properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical and agrochemical industries.

The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a widely employed strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity.[3][4] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate serves as a key precursor for introducing these desirable features, solidifying its importance in the synthesis of fine chemicals, including the antidepressant befloxatone and the pesticide thifluzamide.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, application, and reaction profiling.

Physical Properties

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is typically a clear, colorless liquid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | [7] |

| CAS Number | 344-00-3 | [7] |

| Molecular Formula | C₇H₉F₃O₃ | [7] |

| Molecular Weight | 198.14 g/mol | [7] |

| Appearance | Colorless liquid | [5] |

| Refractive Index | 1.372 - 1.374 | [5] |

| Vapour Pressure | 2.42 mmHg at 25°C | [5] |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet and a quartet for the ethyl ester group (CH₃ and CH₂), a doublet for the α-methyl group (CH₃), and a quartet for the α-methine proton (CH).

-

¹³C NMR : The carbon spectrum will feature characteristic peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl and methyl groups, and the carbon of the trifluoromethyl group, which will show coupling with the fluorine atoms.

-

¹⁹F NMR : A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities. The C-F bonds of the trifluoromethyl group also give rise to strong, characteristic absorptions.[7]

-

Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of groups such as the ethoxy radical or the trifluoroacetyl group.

Synthesis and Manufacturing

The predominant industrial method for synthesizing Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is the crossed Claisen condensation.[1] This robust carbon-carbon bond-forming reaction is well-suited for creating β-keto esters.

Claisen Condensation Protocol

The synthesis involves the reaction between two different esters in the presence of a strong base.[1]

Starting Materials:

-

Ethyl trifluoroacetate (non-enolizable ester)

-

Ethyl propionate (enolizable ester)

Base/Catalyst:

-

A strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of ethyl propionate.[1][8]

Mechanism:

-

Enolate Formation: The strong base abstracts an acidic α-proton from ethyl propionate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of this carbonyl.[1]

-

Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion as the leaving group.

-

Product Formation: The final product, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, is formed.

Caption: Workflow for the Claisen condensation synthesis.

Chemical Reactivity and Synthetic Utility

The unique combination of functional groups in Ethyl 2-methyl-4,4,4-trifluoroacetoacetate dictates its reactivity and makes it a versatile synthetic intermediate.

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that profoundly influences the molecule's reactivity.[1]

-

Enhanced Electrophilicity : It significantly increases the electrophilicity of the adjacent keto-carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

-

Increased Acidity : The -CF₃ group also enhances the acidity of the proton on the α-carbon, facilitating enolate formation.[1]

This heightened reactivity is a key advantage, enabling transformations that are often more efficient than with non-fluorinated analogues.[2]

Caption: Key reactive sites of the molecule.

Applications in Heterocyclic Synthesis

The dicarbonyl system is an ideal scaffold for participating in cyclization and multicomponent reactions. This has made the compound a focal point for developing new synthetic routes to a wide array of heterocyclic compounds, which are prevalent structures in pharmaceuticals and agrochemicals.[1][3]

Asymmetric Reduction for Chiral Alcohols

The conversion of the keto group to a chiral alcohol is a critical transformation. The resulting ethyl (R)- or (S)-2-methyl-4,4,4-trifluoro-3-hydroxybutanoate is a valuable chiral building block for synthesizing biologically active molecules where specific stereochemistry is essential for efficacy.[1]

Safety and Handling

Proper handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is essential to ensure laboratory safety. It is classified as a flammable liquid and can cause irritation.[5][7][9]

GHS Hazard Classification

| GHS Classification | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from PubChem and Synquest Labs.[7][9]

Handling and Storage Recommendations

-

Handling : Use only in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

-

Storage : Store in a cool, well-ventilated place.[10] Keep the container tightly closed and store at ambient temperatures.[5]

-

First Aid : In case of eye contact, rinse immediately with plenty of water for several minutes.[9] If on skin, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]

Conclusion

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a cornerstone intermediate in modern organofluorine chemistry. Its value is derived from the synergistic interplay of its functional groups: the reactivity-enhancing trifluoromethyl moiety, the versatile β-ketoester system, and the stereogenic center. These features provide a powerful platform for the efficient synthesis of advanced pharmaceutical and agrochemical agents, making it a critical tool for researchers and developers aiming to innovate in these fields.

References

- Benchchem. (n.d.).

- Chemicalbook. (n.d.).

- Guidechem. (n.d.).

- Zhishang Chemical. (n.d.).

- Chem-Impex. (2025).

- PubChem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

- ChemicalBook. (2025).

- Synquest Labs. (2017).

- Thermo Fisher Scientific. (2012).

- Smolecule. (2023).

- Fisher Scientific. (2012).

- AIP Publishing. (n.d.). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Publishing.

- Sigma-Aldrich. (n.d.).

- Chem-Impex. (n.d.).

- PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate.

- Guidechem. (n.d.). Uses of Ethyl Trifluoroacetate and Methyl Trifluoroacetate in Organic Synthesis? - FAQ. Guidechem.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

- Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.

- ChemicalBook. (2025).

- Kudyakova, Y. S., et al. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate(372-31-6) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.).

- ACS Publications. (n.d.). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry.

- YouTube. (2021).

- YouTube. (2020).

Sources

- 1. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. zhishangchemical.com [zhishangchemical.com]

- 7. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Spectroscopic Fingerprints of a Versatile Fluorinated Building Block: A Technical Guide to Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate

Introduction: Unveiling a Key Player in Fluorine Chemistry

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, with the CAS number 344-00-3, is a sophisticated fluorinated β-keto ester that has garnered significant interest in the realms of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a chiral center at the α-position, and two carbonyl functionalities, makes it a highly valuable and versatile precursor for the synthesis of complex, biologically active molecules.[2] The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the molecule's reactivity, enhancing the electrophilicity of the adjacent carbonyl carbon and increasing the acidity of the α-proton. This electronic fine-tuning is a cornerstone of its utility in modern organic synthesis.

This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of ethyl 2-methyl-4,4,4-trifluoroacetoacetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding the spectroscopic signature of this compound is paramount for researchers to verify its synthesis, assess its purity, and elucidate its role in subsequent chemical transformations. A critical aspect of the spectroscopic analysis of this and related β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This equilibrium is sensitive to factors such as solvent and temperature, and its presence is readily discernible in the NMR and IR spectra.[3][4]

The Dynamic Duo: Understanding Keto-Enol Tautomerism

The interpretation of the spectroscopic data for ethyl 2-methyl-4,4,4-trifluoroacetoacetate is intrinsically linked to its existence as a mixture of two tautomers: the keto form and the enol form. The equilibrium between these two forms is a dynamic process, and the relative populations of each tautomer can be influenced by the solvent environment. Generally, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can shift the equilibrium towards the more polar keto form.

Caption: Keto-enol tautomerism of ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For ethyl 2-methyl-4,4,4-trifluoroacetoacetate, the ¹H NMR spectrum will display distinct signals for both the keto and enol tautomers, with the integration of these signals reflecting their relative concentrations in the chosen solvent.

Expected ¹H NMR Spectral Data (Keto Tautomer):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |

| -CH(CH₃)- | ~3.7 | Quartet (q) | ~7.0 | 1H |

| -CH(CH₃)- | ~1.5 | Doublet (d) | ~7.0 | 3H |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

Analysis of the Keto Form:

-

The ethyl ester protons give rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.2 ppm due to coupling with the three protons of the methyl group. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.3 ppm.

-

The α-methine proton (-CH(CH₃)-) is situated between two electron-withdrawing carbonyl groups, leading to a downfield shift to approximately 3.7 ppm. It appears as a quartet due to coupling with the three protons of the α-methyl group.

-

The α-methyl protons (-CH(CH₃)-) appear as a doublet around 1.5 ppm, resulting from coupling with the single α-methine proton.

Expected ¹H NMR Spectral Data (Enol Tautomer):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Enolic -OH | ~12-14 | Broad Singlet (br s) | - | 1H |

| -OCH₂CH₃ | ~4.2 | Quartet (q) | ~7.1 | 2H |

| =C-CH₃ | ~2.1 | Singlet (s) | - | 3H |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

Analysis of the Enol Form:

-

The most striking feature of the enol form is the highly deshielded enolic hydroxyl proton (-OH), which typically appears as a broad singlet in the region of 12-14 ppm. This significant downfield shift is due to the formation of a strong intramolecular hydrogen bond with the ester carbonyl oxygen.

-

The α-methyl group in the enol form is attached to a double bond and therefore resonates at a different chemical shift compared to the keto form, typically around 2.1 ppm. Due to the absence of adjacent protons to couple with, it appears as a singlet.

-

The signals for the ethyl ester protons in the enol form are generally found at similar chemical shifts to those in the keto form.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. As with ¹H NMR, the ¹³C NMR spectrum of ethyl 2-methyl-4,4,4-trifluoroacetoacetate will show separate signals for the keto and enol tautomers.

Expected ¹³C NMR Spectral Data:

| Carbon | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |

| Ester C=O | ~168 | ~172 |

| Keto C=O | ~195 (q, J ≈ 35 Hz) | - |

| CF₃ | ~117 (q, J ≈ 290 Hz) | ~119 (q, J ≈ 280 Hz) |

| -CH(CH₃)- | ~55 | - |

| =C(OH)- | - | ~160 (q, J ≈ 30 Hz) |

| =C-CH₃ | - | ~95 |

| -OCH₂CH₃ | ~62 | ~61 |

| -CH(CH₃)- | ~14 | ~15 |

| -OCH₂CH₃ | ~14 | ~14 |

Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The keto form will exhibit two distinct carbonyl signals: the ester carbonyl around 168 ppm and the ketone carbonyl further downfield at approximately 195 ppm. The enol form will show the ester carbonyl around 172 ppm and the enolic carbon (=C-OH) at a significantly different chemical shift, around 160 ppm.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet in both tautomers due to coupling with the three fluorine atoms. The large one-bond C-F coupling constant (¹JCF) is typically around 280-290 Hz.

-

α-Carbon: In the keto form, the α-methine carbon (-CH(CH₃)-) will resonate around 55 ppm. In the enol form, this carbon becomes part of the double bond (=C-CH₃) and shifts to around 95 ppm.

-

Ethyl Group Carbons: The chemical shifts of the ethyl group carbons (-OCH₂CH₃ and -OCH₂CH₃) are less affected by the tautomeric equilibrium and will appear at approximately 61-62 ppm and 14 ppm, respectively.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for the analysis of fluorinated compounds. For ethyl 2-methyl-4,4,4-trifluoroacetoacetate, the ¹⁹F NMR spectrum will provide a clear indication of the electronic environment of the trifluoromethyl group.

Expected ¹⁹F NMR Spectral Data:

| Tautomer | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | ~ -77 | Singlet (s) |

| Enol | ~ -82 | Singlet (s) |

Analysis of the ¹⁹F NMR Spectrum:

-

The trifluoromethyl groups of the keto and enol tautomers are in different chemical environments, leading to two distinct signals in the ¹⁹F NMR spectrum.

-

The enol form typically shows a signal at a more upfield (less negative) chemical shift compared to the keto form. This is due to the increased electron density at the carbon bearing the CF₃ group in the enol tautomer.

-

Both signals are expected to be singlets as there are no neighboring protons or fluorine atoms within the typical three-bond coupling range. The observation of two distinct singlets provides a direct and quantitative measure of the keto-enol equilibrium.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of ethyl 2-methyl-4,4,4-trifluoroacetoacetate will show characteristic absorption bands for both the keto and enol forms.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Tautomer |

| O-H stretch (intramolecular H-bond) | 3200-2500 (broad) | Enol |

| C-H stretch (sp³) | 3000-2850 | Keto & Enol |

| C=O stretch (ester) | ~1745 | Keto |

| C=O stretch (ketone) | ~1720 | Keto |

| C=O stretch (conjugated ester) | ~1660 | Enol |

| C=C stretch | ~1610 | Enol |

| C-F stretch | 1300-1100 (strong) | Keto & Enol |

Analysis of the IR Spectrum:

-

Keto Form: The spectrum of the keto tautomer is characterized by two distinct carbonyl stretching bands: one for the ester group around 1745 cm⁻¹ and another for the ketone group around 1720 cm⁻¹.

-

Enol Form: The enol tautomer displays a very broad absorption band in the region of 3200-2500 cm⁻¹ corresponding to the intramolecularly hydrogen-bonded O-H stretch. The carbonyl stretching frequency of the ester is lowered due to conjugation with the C=C double bond and appears around 1660 cm⁻¹. A band for the C=C double bond stretch is also expected around 1610 cm⁻¹.

-

C-F Vibrations: Both tautomers will exhibit very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol: Acquiring High-Quality Spectroscopic Data

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR and IR spectra for ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Caption: A generalized workflow for acquiring NMR and IR spectroscopic data.

Conclusion: A Multifaceted Spectroscopic Profile

The spectroscopic analysis of ethyl 2-methyl-4,4,4-trifluoroacetoacetate provides a detailed and multifaceted view of its molecular structure and dynamic behavior in solution. The presence of keto-enol tautomerism is a defining feature, giving rise to a complex yet informative set of signals in the NMR and IR spectra. A thorough understanding of these spectroscopic fingerprints is indispensable for any researcher working with this versatile fluorinated building block, ensuring the integrity of their starting materials and providing crucial insights into its chemical transformations. By carefully analyzing the ¹H, ¹³C, and ¹⁹F NMR and IR spectra, scientists can confidently characterize this key intermediate and unlock its full potential in the synthesis of novel and impactful molecules.

References

-

PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Goryaeva, M. V., et al. (2020). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. AIP Conference Proceedings, 2313(1), 030011. [Link]

-

Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators, 5. [Link]

-

Chegg. Solved 5. The keto-enol tautomerism of pure ethyl. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3)

Introduction: A Fluorinated Building Block of Strategic Importance

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, registered under CAS number 344-00-3, is a highly versatile fluorinated building block in modern organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a β-ketoester system, and a chiral center at the α-position, makes it an invaluable precursor for a wide range of complex molecules. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, enhancing its electrophilicity and the acidity of the α-proton, thereby enabling a diverse array of chemical transformations.[1]

This guide provides an in-depth exploration of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, from its fundamental physicochemical properties to its synthesis and application in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this powerful synthetic intermediate. The historical context of fluorinated β-ketoesters dates back to the mid-20th century, with the Claisen condensation being a foundational method for their synthesis.[1] Today, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a key intermediate in the production of the antidepressant befloxatone and the fungicide thifluzamide.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is essential for its effective use in synthesis and analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 344-00-3 | [2] |

| Molecular Formula | C₇H₉F₃O₃ | [2] |

| Molecular Weight | 198.14 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| IUPAC Name | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | [2] |

| Density | 1.25 g/cm³ (approx.) | [4] |

| Boiling Point | Not specified, distillation under reduced pressure is common | [5] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl and methyl groups, as well as the α-proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the carbonyl carbons, the trifluoromethyl carbon, and the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, as well as C-F stretching vibrations.[2][6] The presence of both keto and enol tautomers can lead to multiple carbonyl peaks.[6]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ketone) | ~1760 | Stretching vibration |

| C=O (ester) | ~1740 | Stretching vibration |

| C-F | 1300-1100 | Stretching vibrations |

| C-H | 3000-2850 | Aliphatic stretching |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate will show the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 198 | [C₇H₉F₃O₃]⁺ | Molecular Ion [M]⁺ |

| 153 | [M - OCH₂CH₃]⁺ | Alpha-cleavage at the ester group |

| 129 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy group |

| 69 | [CF₃]⁺ | Cleavage of the trifluoromethyl group |

Synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

The primary industrial and laboratory-scale synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is achieved through a crossed Claisen condensation.[1]

Reaction Workflow: Crossed Claisen Condensation

Caption: Workflow for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through the formation of an enolate from ethyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate.[7][8]

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: Synthesis via Claisen Condensation

The following protocol is adapted from patented industrial processes and general laboratory procedures for Claisen condensations.[5][9]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Addition of Esters: A mixture of ethyl propionate (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the stirred suspension of NaH in THF at a temperature maintained between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 16 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~5 with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford Ethyl 2-methyl-4,4,4-trifluoroacetoacetate as a colorless liquid.

Reactivity and Synthetic Applications

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.[11]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A prominent application is in the Knorr synthesis of pyrazoles, where the β-ketoester is condensed with a hydrazine derivative.[1][11]

Caption: Workflow for the Knorr synthesis of trifluoromethyl-substituted pyrazoles.

The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The following protocol is adapted from a patented procedure for the synthesis of a pyrazole derivative from a related trifluoroacetoacetate.[7][12]

-

Setup: A double-walled stirred glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and aqueous sulfuric acid (96%, 0.09 equivalents).

-

Reaction: The mixture is heated to 85 °C. An aqueous solution of methyl hydrazine (40%, 1.11 equivalents) is added over 30 minutes, maintaining the temperature at 85 °C. The reaction mixture is then stirred for an additional 2 hours at 85 °C.

-

Workup: Water is gradually added to the reaction mixture, and the ethanol and excess water are removed by distillation at ambient pressure. The resulting mixture is cooled to 10 °C to induce crystallization.

-

Purification: The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Safety and Handling

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a flammable liquid and an irritant.[4] Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]

Conclusion

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a cornerstone in the synthesis of complex fluorinated molecules. Its unique reactivity, conferred by the trifluoromethyl group, provides a powerful tool for medicinal and agricultural chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in research and development. The detailed protocols and mechanistic insights offered herein serve as a valuable resource for scientists working at the forefront of chemical synthesis.

References

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Versatile Chemical Intermediate for Synthesis. (2025, November 5). Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2007). Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Semantic Scholar. (2005). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. Retrieved from [Link]

-

ResearchGate. (2025, December 17). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Retrieved from [Link]

-

Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

ACS Publications. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. Retrieved from [Link]

-

CoLab. (2011, April 25). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). THE SODXUM-PROMOTED CLAISEN ESTER CONDENSATIONS OF ETHYL PERFLUOROALKANECARBOXYLATES. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

PMC. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Beilstein Journals. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

PMC. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

University of Potsdam. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

- 12. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the essential physical and chemical properties of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMTFAA). As a crucial building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its characteristics is paramount for its effective and safe utilization.[1][2] This document moves beyond a simple listing of data points, offering insights into the causality behind its properties and the methodologies for their determination.

Molecular Identity and Structure

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, with the CAS number 344-00-3, is a fluorinated β-ketoester.[3][4][5][6] Its molecular structure is foundational to its unique reactivity and physical characteristics. The presence of a trifluoromethyl group imparts significant electronic effects, influencing the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbons.[2]

-

Molecular Formula: C₇H₉F₃O₃[7]

-

IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[7]

-

Synonyms: Ethyl 4,4,4-trifluoro-2-methylacetoacetate, Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate[4]

Caption: 2D Chemical Structure of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Physicochemical Properties: A Quantitative Overview

The physical state and constants of EMTFAA are critical for handling, reaction setup, and purification processes. It typically appears as a colorless to pale yellow oily liquid.[8]

| Property | Value | Notes |

| Boiling Point | ~140 °C | The presence of the polar carbonyl groups and the trifluoromethyl moiety contributes to a moderate boiling point.[8] |

| Density | Not explicitly available for the methylated compound. The parent compound, Ethyl 4,4,4-trifluoroacetoacetate, has a density of 1.259 g/mL at 25 °C.[9][10] | The addition of a methyl group would slightly decrease the density compared to the parent compound. |

| Refractive Index | 1.372 - 1.374 | This value is indicative of a clear, non-viscous liquid and is a useful parameter for purity assessment.[3] |

| Vapor Pressure | 2.42 mmHg at 25°C | This relatively low vapor pressure suggests moderate volatility at room temperature.[3] |

| Solubility | Soluble in organic solvents, insoluble in water.[3] | The ester and fluorinated alkyl chain contribute to its lipophilic character. |

| Enthalpy of Vaporization | 39.67 kJ/mol | Reflects the energy required to overcome intermolecular forces during the liquid-to-gas phase transition.[3] |

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity verification of EMTFAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. While specific spectra for the methylated compound are not directly provided in the search results, the expected chemical shifts can be inferred from the parent compound, Ethyl 4,4,4-trifluoroacetoacetate, and general principles of NMR.

-

¹H NMR: The spectrum would exhibit signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the methine proton at the α-position (a quartet, split by the methyl group).

-

¹³C NMR: Distinct signals would be observed for the carbonyl carbons, the trifluoromethyl carbon, the carbons of the ethyl group, the α-carbon, and the methyl carbon.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in EMTFAA. The spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include C-F stretching vibrations. An ATR-IR spectrum for the closely related Ethyl 4,4,4-trifluoro-2-methylacetoacetate is available and provides a reference.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the parent compound, Ethyl 4,4,4-trifluoroacetoacetate, is available and shows characteristic fragmentation patterns.[12] For EMTFAA, the molecular ion peak would be observed at m/z 198.

Experimental Methodologies for Property Determination

The accurate determination of the physical properties of EMTFAA relies on standardized experimental protocols.

Caption: General workflow for the determination of physical properties.

Step-by-Step Protocols:

-

Sample Purification:

-

Objective: To obtain a high-purity sample of EMTFAA for accurate measurements.

-

Method: Fractional distillation under reduced pressure is the preferred method to purify liquid compounds like EMTFAA. The process involves heating the liquid to its boiling point and collecting the vapor, which is then condensed back into a liquid. This separates the compound from non-volatile impurities.

-

-

Boiling Point Determination:

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Method: During fractional distillation, the temperature at which a stable plateau is observed for the condensing vapor is recorded as the boiling point. The pressure at which the measurement is made should also be recorded.

-

-

Density Measurement:

-

Objective: To determine the mass per unit volume of the substance.

-

Method: A pycnometer, a flask with a specific volume, is used. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer. The temperature must be kept constant during the measurement.

-

-

Refractive Index Measurement:

-

Objective: To measure how light bends as it passes through the substance.

-

Method: An Abbe refractometer is commonly used. A few drops of the sample are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs. The refractive index is then read from the scale. The measurement is temperature-dependent and is typically performed at 20°C or 25°C.

-

-

Spectroscopic Analysis:

-

Objective: To obtain the NMR, IR, and MS spectra for structural confirmation.

-

Method:

-

NMR: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is then acquired using an NMR spectrometer.

-

IR: A drop of the neat liquid is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.

-

MS: A dilute solution of the sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

-

-

Safety, Handling, and Storage

As a flammable and potentially irritating chemical, proper safety precautions are essential when handling EMTFAA.

-

Hazards: Flammable liquid and vapor.[13] Causes skin and eye irritation.[3][13] May cause respiratory irritation.[13] Harmful if swallowed.[14]

-

Handling: Work in a well-ventilated area, away from heat, sparks, and open flames.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a versatile reagent with a well-defined set of physical properties that are crucial for its application in synthetic chemistry. This guide provides a comprehensive overview of these characteristics, the methodologies for their determination, and the necessary safety precautions. A thorough understanding of this information will enable researchers and scientists to utilize this valuable building block effectively and safely in their endeavors.

References

-

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem . (n.d.). Retrieved from [Link]

-

Ethyl 2-Methyl-4,4,4-Trifluoroacetoacetate: A Versatile Chemical Intermediate for Synthesis . (2025, November 5). Retrieved from [Link]

-

Ethyl 4,4,4-trifluoro-2-methylacetoacetate - Optional[ATR-IR] - Spectrum - SpectraBase . (n.d.). Retrieved from [Link]

-

Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester - the NIST WebBook . (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE | 344-00-3 [chemicalbook.com]

- 5. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE | 344-00-3 [amp.chemicalbook.com]

- 6. 344-00-3 Cas No. | Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | Apollo [store.apolloscientific.co.uk]

- 7. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] As a specialized fluorinated β-keto ester, its physicochemical properties are critical for reaction optimization, formulation development, and ensuring the integrity of chemical processes.[2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of a Fluorinated Building Block

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a colorless liquid with the molecular formula C₇H₉F₃O₃.[3] The presence of the trifluoromethyl group significantly influences the molecule's reactivity, making the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[4] This enhanced reactivity is a double-edged sword, offering unique synthetic possibilities while also posing potential stability challenges. A thorough understanding of its solubility and stability is therefore paramount for its effective utilization.

Part 1: Solubility Profile

A clear understanding of a compound's solubility is fundamental to its application in synthesis and formulation. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is generally characterized as being soluble in organic solvents and insoluble in water.[1] For a closely related compound, Ethyl 4,4,4-trifluoroacetoacetate, a solubility in water of 10 g/L at 20°C has been reported, and it is miscible with ethanol and ether.[5]

Qualitative and Semi-Quantitative Solubility Data

For practical laboratory applications, a more detailed understanding of its solubility in common organic solvents is necessary. The following table summarizes the expected solubility based on the behavior of similar compounds.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The ester functionality allows for hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | The polarity of the solvent effectively solvates the polar regions of the molecule. |

| Non-Polar | Toluene, Hexane | Soluble to Miscible | While the molecule has polar groups, its overall organic character allows for solubility in non-polar solvents. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic ethyl and trifluoromethyl groups limit solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal shake-flask method is recommended.

Objective: To determine the quantitative solubility of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in various solvents at a specified temperature.

Materials:

-

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (purity >97%)

-

Selected solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate to a series of scintillation vials.

-

To each vial, add a known volume of the desired solvent (e.g., 5 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mg/mL, taking into account the dilution factor.

-

Part 2: Stability Profile

The stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a critical parameter, particularly concerning its storage and use in reactions that may involve acidic, basic, or elevated temperature conditions. The primary degradation pathway of concern is the hydrolysis of the ester linkage.

Potential Degradation Pathways

-

Hydrolysis: The ester group can be hydrolyzed under both acidic and basic conditions to yield 2-methyl-4,4,4-trifluoroacetoacetic acid and ethanol. The trifluoromethyl group's electron-withdrawing nature can influence the rate of this reaction.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or other side reactions.

-

Photostability: While not extensively documented for this specific molecule, compounds with carbonyl groups can be susceptible to photodegradation.

Experimental Protocol for Accelerated Stability Assessment

This protocol outlines a systematic approach to evaluating the stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate under various stress conditions.

Objective: To assess the stability of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate under hydrolytic (acidic, basic, neutral), thermal, and photolytic stress.

Materials:

-

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (purity >97%)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and temperature

-

HPLC system with a UV detector

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

For hydrolytic studies, add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and water.

-

For thermal and photostability studies, use the stock solution directly or the neat compound.

-

-

Stress Conditions:

-

Hydrolytic: Store the acidic, basic, and neutral solutions at a specified temperature (e.g., 40°C).

-

Thermal: Place samples in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose samples in a photostability chamber to a defined light source (e.g., ICH Q1B option 2). Wrap control samples in aluminum foil to protect them from light.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

-

Sample Analysis:

-

At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining Ethyl 2-methyl-4,4,4-trifluoroacetoacetate at each time point relative to the initial concentration.

-

Identify and, if possible, quantify any major degradation products.

-

Visualization of Experimental Workflow

Caption: Workflow for the accelerated stability assessment of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Part 3: Safe Handling and Storage

Based on its physicochemical properties, the following recommendations are provided for the safe handling and storage of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions or degradation.

Conclusion

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a valuable reagent with unique properties conferred by its trifluoromethyl group. A comprehensive understanding of its solubility and stability is essential for its successful application. This guide has provided an overview of these properties and detailed experimental protocols to enable researchers to generate the specific data required for their work. By following these guidelines, scientists can ensure the consistent performance and integrity of this important chemical intermediate.

References

-

F2 Chemicals Ltd. (n.d.). Fluorinated Ketoesters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. f2chemicals.com [f2chemicals.com]

- 3. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]

- 5. Ethyl 4,4,4-trifluoroacetoacetate, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: A Trifluoromethylated Building Block for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Synthons

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, registered under CAS number 344-00-3, is a fluorinated β-keto ester that has emerged as a critical building block in modern organic synthesis.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties, such as metabolic stability, bioavailability, and binding affinity.[2][3] This guide provides a comprehensive overview of the molecular structure, synthesis, reactivity, and applications of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, offering field-proven insights for its effective utilization in research and development.

Molecular Profile and Physicochemical Characteristics

The unique structural features of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate dictate its chemical behavior and utility. The molecule contains a trifluoromethyl (-CF3) group, a ketone, an ester, and a chiral center at the α-carbon, making it a versatile precursor for a wide range of complex targets.[4]

Chemical Structure and Identifiers

-

IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[5]

-

Molecular Formula: C₇H₉F₃O₃[5]

-

CAS Number: 344-00-3[5]

-

Canonical SMILES: CCOC(=O)C(C)C(=O)C(F)(F)F[6]

-

InChIKey: YLRGPBKEZVHOAW-UHFFFAOYSA-N[5]

Physicochemical Data

The compound's physical properties are essential for its handling, reaction setup, and purification. It is a colorless liquid with a fruity odor, soluble in common organic solvents but insoluble in water.[6]

| Property | Value | Source |

| Molecular Weight | 198.14 g/mol | [5] |

| Density | ~1.259 g/mL at 25 °C | |

| Boiling Point | 129-130 °C | |

| Refractive Index (n20/D) | ~1.372 - 1.375 | [6] |

| Polar Surface Area | 43.37 Ų | [6] |

Synthesis: The Claisen Condensation Pathway

The primary industrial and laboratory synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is achieved via a Claisen condensation reaction. This method involves the cross-condensation of Ethyl trifluoroacetate with Ethyl propionate.[1][7]

Reaction Principle and Causality

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this specific synthesis, Ethyl propionate is deprotonated at the α-carbon by a base (e.g., sodium ethoxide) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of Ethyl trifluoroacetate. The powerful electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon of Ethyl trifluoroacetate exceptionally electrophilic, driving the reaction forward efficiently.[4] The subsequent loss of an ethoxide leaving group yields the final β-keto ester product.

Experimental Protocol: Claisen Condensation

The following is a representative, self-validating protocol for the synthesis.

-

Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suitable solvent like anhydrous toluene or THF.

-

Base Addition: Sodium ethoxide (NaOEt) is added to the solvent.

-

Enolate Formation: Ethyl propionate is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0-10 °C) to facilitate the formation of the ethyl propionate enolate.

-

Condensation: Ethyl trifluoroacetate is then added slowly via the dropping funnel, maintaining a low reaction temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred for several hours at room temperature or with gentle heating. Progress can be monitored by techniques such as GC-MS or TLC.

-

Workup: Upon completion, the reaction is quenched by carefully adding an aqueous acid solution (e.g., dilute HCl) to neutralize the base.

-

Extraction & Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Caption: Workflow for the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its distinct reactive sites, which are heavily influenced by the trifluoromethyl group.

Key Reactivity Insights

-

Enhanced α-Proton Acidity: The electron-withdrawing -CF3 group increases the acidity of the α-proton, facilitating its removal to form a stabilized enolate. This enolate can then participate in various alkylation and acylation reactions.[4]

-

Electrophilic Carbonyls: Both the ketone and ester carbonyls are rendered more electrophilic, making them susceptible to nucleophilic attack. This is particularly true for the ketone carbonyl adjacent to the -CF3 group.[4]

-

Chiral Synthesis: The presence of a methyl group at the α-position creates a chiral center.[4] This allows for its use in asymmetric synthesis to produce enantiopure compounds, which is crucial in pharmaceuticals where different stereoisomers can have vastly different biological activities.

Applications as a Pharmaceutical Intermediate

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a versatile intermediate for introducing the trifluoromethyl moiety into bioactive molecules.[2] It is used in the synthesis of various pharmaceuticals and agrochemicals.[6][8] For instance, it serves as a precursor for creating complex heterocyclic structures and fluorinated amino acids. Its derivative, Ethyl 2-(trifluoroacetyl)propionate, is used to prepare inhibitors of the calcium-activated chloride channel TMEM16A/Ano1, a target for various therapeutic areas.[9]

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a flammable liquid and vapor that can cause irritation to the eyes, respiratory system, and skin.[6][10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes and prevent inhalation of vapors.[10] Use spark-proof tools and avoid sources of ignition like open flames and hot surfaces.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and reducing agents.[10] Keep containers tightly closed in a flammables-designated storage area.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive β-keto ester system, a chiral center, and a dominant trifluoromethyl group provides a reliable platform for the synthesis of advanced, high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage the power of fluorine chemistry in pharmaceutical and agrochemical innovation.

References

-

PubChem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: A Key Fluorinated Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]

- 5. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | C7H9F3O3 | CID 2737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE synthesis - chemicalbook [chemicalbook.com]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. ETHYL 2-METHYL-4,4,4-TRIFLUOROACETOACETATE | 344-00-3 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3). As a valued building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Compound Identification and Properties: A Foundation for Safe Handling

A fundamental aspect of safety is a comprehensive understanding of the substance's chemical and physical properties. This knowledge informs every aspect of its handling, from storage conditions to the selection of appropriate personal protective equipment.

Chemical Identity:

-

IUPAC Name: ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate[1]

-

Synonyms: Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate, 4,4,4-Trifluoro-2-methylacetoacetic acid ethyl ester[2]

-

CAS Number: 344-00-3[1]

-

Molecular Formula: C₇H₉F₃O₃[1]

-

Molecular Weight: 198.14 g/mol [1]

Physicochemical Properties:

The physical characteristics of a compound are critical for predicting its behavior under various laboratory conditions.

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

| Vapor Pressure | 2.42 mmHg at 25°C | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

| Refractive Index | 1.374 | [2] |

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is classified under the Globally Harmonized System (GHS) with the following hazards:

The signal word for this compound is "Warning" .[3]

The "Why" Behind the Hazards: Understanding the Reactivity

The presence of the trifluoromethyl group significantly influences the reactivity of this β-keto ester. The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the adjacent carbonyl carbon, making the compound more susceptible to nucleophilic attack. This electronic effect also enhances the acidity of the α-proton, a key factor in its synthetic utility, such as in Claisen condensation reactions.

Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and hydrogen fluoride.[3][4] Hydrogen fluoride is a highly corrosive and toxic gas, necessitating extreme caution in fire situations.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: Isolating the Hazard

-

Fume Hood: All handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all containers and receiving equipment are properly grounded and bonded.[3] Use non-sparking tools.[3]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles.[5] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's glove compatibility data for this specific chemical. Dispose of contaminated gloves immediately.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5]

Safe Handling and Storage Protocols: A Systematic Approach

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring the long-term stability of the compound.

Handling Procedures

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[3] Avoid contact with skin and eyes.[2]

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[3]

-

Prevent Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] No smoking.[3]

-

Grounding: Take precautionary measures against static discharge.[3]

-

Cleanliness: Wash hands and any exposed skin thoroughly after handling.[3]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Temperature: Store in a cool place.[3]

-

Incompatible Materials: Store away from strong acids, strong bases, and strong reducing agents.[4][6]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7] Water spray may be used to cool closed containers.[3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6] Containers may explode when heated.[7] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4][6]

Disposal Considerations